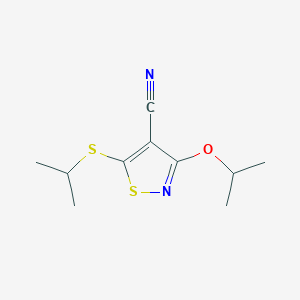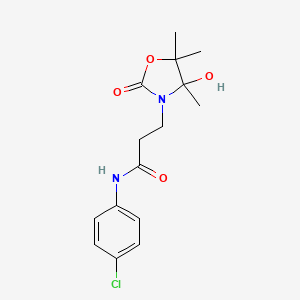![molecular formula C22H26N2O2 B4329187 (3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4329187.png)
(3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol
Vue d'ensemble
Description
The compound (3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol is a synthetic molecule with potential applications in the field of drug discovery and development. This compound is a member of the azabicyclooctane class of compounds, which have been shown to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Mécanisme D'action
The mechanism of action of ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol is not fully understood. However, it is believed that this compound acts as a modulator of the dopamine and serotonin systems in the brain, which are involved in the regulation of pain, inflammation, and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol are complex and depend on the specific biological system being studied. In animal models of pain, this compound has been shown to reduce pain sensitivity by modulating the activity of pain-sensing neurons in the spinal cord. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In models of schizophrenia, this compound has been shown to reduce the activity of dopamine neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its well-established pharmacological profile. This compound has been extensively studied in animal models of pain, inflammation, and psychiatric disorders, and its effects have been well-characterized. Additionally, this compound is relatively easy to synthesize, making it a convenient tool for researchers.
One limitation of using ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain types of biochemical assays. Additionally, the effects of this compound may be species-specific, meaning that its effects in animal models may not necessarily translate to humans.
Orientations Futures
There are several future directions for research on ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol. One area of interest is the development of more potent analogs of this compound that possess improved pharmacological properties. Another area of interest is the investigation of the effects of this compound in human clinical trials, particularly in the treatment of pain, inflammation, and psychiatric disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in the brain and other tissues.
Applications De Recherche Scientifique
The ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol compound has potential applications in the field of drug discovery and development. This compound has been shown to possess analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-[3-[(4-methylphenyl)methylamino]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-5-7-16(8-6-15)14-23-18-4-2-3-17(11-18)22(26)24-19-9-10-20(24)13-21(25)12-19/h2-8,11,19-21,23,25H,9-10,12-14H2,1H3/t19-,20+,21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBFJZIECEHBM-WCRBZPEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)N3C4CCC3CC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)N3[C@@H]4CC[C@H]3CC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B4329104.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B4329111.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide](/img/structure/B4329119.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4329133.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329140.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4329141.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide](/img/structure/B4329150.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-chlorophenyl)propanamide](/img/structure/B4329163.png)

![1-[(4-chlorophenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329176.png)
![N-(4-fluorophenyl)-2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetamide](/img/structure/B4329181.png)

![N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4329196.png)